3-(1H-tetrazol-1-yl)phenyl (4-chloro-3-methylphenoxy)acetate
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Overview
Description
3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3-METHYLPHENOXY)ACETATE is a synthetic organic compound that features a tetrazole ring and a phenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3-METHYLPHENOXY)ACETATE typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by cycloaddition reactions involving azides and nitriles under acidic or basic conditions.
Phenoxyacetate Formation: The phenoxyacetate moiety can be synthesized by reacting phenol derivatives with chloroacetic acid or its derivatives in the presence of a base.
Coupling Reaction: The final step involves coupling the tetrazole-containing phenyl compound with the phenoxyacetate derivative using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or tetrazole rings.
Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Biological Activity: Compounds with tetrazole rings are often explored for their antimicrobial, antifungal, and anticancer properties.
Medicine
Pharmaceuticals: The compound might be investigated for its potential as a drug candidate due to its unique structural features.
Industry
Agrochemicals: Possible use as a pesticide or herbicide due to its chemical reactivity and stability.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, in pharmaceuticals, the compound might interact with specific enzymes or receptors, modulating biological pathways. In catalysis, it could act as a ligand, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Tetrazole Derivatives: Compounds like 5-(4-chlorophenyl)-1H-tetrazole.
Phenoxyacetate Derivatives: Compounds like 2-(4-chlorophenoxy)acetic acid.
Uniqueness
The uniqueness of 3-(1H-1,2,3,4-TETRAZOL-1-YL)PHENYL 2-(4-CHLORO-3-METHYLPHENOXY)ACETATE lies in its combination of a tetrazole ring and a phenoxyacetate moiety, which may confer unique chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C16H13ClN4O3 |
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Molecular Weight |
344.75 g/mol |
IUPAC Name |
[3-(tetrazol-1-yl)phenyl] 2-(4-chloro-3-methylphenoxy)acetate |
InChI |
InChI=1S/C16H13ClN4O3/c1-11-7-13(5-6-15(11)17)23-9-16(22)24-14-4-2-3-12(8-14)21-10-18-19-20-21/h2-8,10H,9H2,1H3 |
InChI Key |
CQQZOQBEKWNSCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)OC2=CC=CC(=C2)N3C=NN=N3)Cl |
Origin of Product |
United States |
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